molecular formula C24H20O7 B2680122 tert-butyl 2-({2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl}oxy)acetate CAS No. 859663-93-7

tert-butyl 2-({2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl}oxy)acetate

Cat. No.: B2680122
CAS No.: 859663-93-7
M. Wt: 420.417
InChI Key: SWFACFZCBVEDAE-UHFFFAOYSA-N
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Description

Tert-butyl 2-({2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl}oxy)acetate is a useful research compound. Its molecular formula is C24H20O7 and its molecular weight is 420.417. The purity is usually 95%.
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Scientific Research Applications

Synthetic Applications and Organic Transformations

Versatility in Organic Synthesis Chemicals with tert-butyl groups and chromene structures are key in various organic transformations. For example, tert-butyl nitrite (TBN) is a versatile reagent widely applied in organic synthesis for nitrosation, diazotization, oxidation, and other reactions due to its ability to activate molecular oxygen (Pengfei Li & Xiaodong Jia, 2017). This highlights the utility of tert-butyl derivatives in facilitating complex organic reactions, which could be relevant for the synthesis or modification of compounds like "Tert-butyl 2-[2-oxo-4-(2-oxochromen-3-yl)chromen-7-yl]oxyacetate."

Marine Drug Synthesis

The synthesis of chromene derivatives, similar to the core structure of the compound , has been explored for their potential in marine drug development. For instance, the synthesis and crystal structure of 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid, a key intermediate in structural-activity relationship studies of antitumor agents, demonstrates the interest in such structures for therapeutic applications (Hui-jing Li et al., 2013).

Chemical Stability and Reactivity

Oxidative Stability and Reactivity

The reactivity of tert-butyl groups in oxidative environments can provide insights into the chemical stability and potential reactivity pathways of compounds containing similar structures. For example, studies on the oxidative degradation pathways of methyl tert-butyl ether (MTBE) shed light on the behavior of tert-butyl groups under oxidative conditions, which could be relevant for understanding the stability and reactivity of "Tert-butyl 2-[2-oxo-4-(2-oxochromen-3-yl)chromen-7-yl]oxyacetate" in various research contexts (M. Stefan, J. Mack, & J. Bolton, 2000).

Properties

IUPAC Name

tert-butyl 2-[2-oxo-4-(2-oxochromen-3-yl)chromen-7-yl]oxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20O7/c1-24(2,3)31-22(26)13-28-15-8-9-16-17(12-21(25)29-20(16)11-15)18-10-14-6-4-5-7-19(14)30-23(18)27/h4-12H,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWFACFZCBVEDAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)COC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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